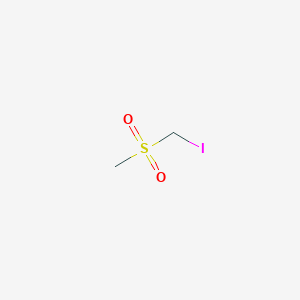![molecular formula C32H44O8Rh2 B1660689 Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] CAS No. 819050-89-0](/img/structure/B1660689.png)
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is a complex organometallic compound known for its catalytic properties. This compound is particularly noted for its efficiency in C-H activation reactions, making it a valuable catalyst in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] typically involves the reaction of rhodium(II) acetate dimer with α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] primarily undergoes catalytic reactions, including:
Oxidation: Facilitates the oxidation of organic substrates.
Reduction: Acts as a catalyst in reduction reactions.
Substitution: Involved in various substitution reactions, particularly in the formation of C-N bonds
Common Reagents and Conditions
Common reagents used in reactions with this compound include urea, guanidine, and various organic substrates. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions are heterocyclic compounds, which are valuable in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of C-H and C-N bonds.
Biology: Investigated for its potential in biochemical applications, including enzyme mimetics.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The compound exerts its effects through a catalytic mechanism that involves the activation of C-H bonds. This activation facilitates the formation of new bonds, such as C-N bonds, through oxidative amination. The molecular targets include organic substrates with reactive hydrogen atoms, and the pathways involve the formation of rhodium intermediates that facilitate the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rhodium(II) acetate dimer
- Rhodium(II) octanoate dimer
- Rhodium(II) trifluoroacetate dimer
Uniqueness
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is unique due to its high efficiency and selectivity in C-H activation reactions. Compared to similar compounds, it offers superior catalytic performance and stability under various reaction conditions .
Eigenschaften
CAS-Nummer |
819050-89-0 |
|---|---|
Molekularformel |
C32H44O8Rh2 |
Molekulargewicht |
762.5 g/mol |
IUPAC-Name |
3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);; |
InChI-Schlüssel |
OBMUTUNJWNQIAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh] |
Kanonische SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)

![1-Phenyl-5-[3-(1-phenyltetrazol-5-yl)sulfanylpropylsulfanyl]tetrazole](/img/structure/B1660611.png)
![ethyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B1660614.png)








